molecular formula C16H38O3Si2 B14442956 Tetra-tert-butyldisiloxane-1,3-diol CAS No. 74010-26-7

Tetra-tert-butyldisiloxane-1,3-diol

Cat. No.: B14442956
CAS No.: 74010-26-7
M. Wt: 334.64 g/mol
InChI Key: VJQDPAQVJXFUOR-UHFFFAOYSA-N
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Description

Tetra-tert-butyldisiloxane-1,3-diol is a silicon-based compound characterized by its unique structure, which includes two silicon atoms bonded to tert-butyl groups and hydroxyl groups. This compound is known for its strong intramolecular steric interactions, making it an interesting subject of study in the field of organosilicon chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-tert-butyldisiloxane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of tri-tert-butylsilane and di-tert-butylchlorosilane with silver nitrate. This reaction yields the desired compound along with penta-tert-butyldisiloxanol . Another method involves the condensation of two molecules of di-tert-butylsilanediol or the co-condensation of di-tert-butylsilanediol with tri-tert-butylsilanol in the presence of p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of silver nitrate and p-toluenesulfonic acid as catalysts in these reactions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tetra-tert-butyldisiloxane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl groups make it reactive towards oxidizing agents, while its silicon atoms can participate in reduction and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, such as hexa-tert-butyl-3,3-dichlorotrisiloxane when reacted with silicon tetrachloride .

Scientific Research Applications

Tetra-tert-butyldisiloxane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetra-tert-butyldisiloxane-1,3-diol involves its ability to form strong intramolecular steric interactions. These interactions influence the compound’s reactivity and stability. The hydroxyl groups can participate in hydrogen bonding, while the silicon atoms can engage in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry .

Comparison with Similar Compounds

Properties

CAS No.

74010-26-7

Molecular Formula

C16H38O3Si2

Molecular Weight

334.64 g/mol

IUPAC Name

ditert-butyl-[ditert-butyl(hydroxy)silyl]oxy-hydroxysilane

InChI

InChI=1S/C16H38O3Si2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h17-18H,1-12H3

InChI Key

VJQDPAQVJXFUOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

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